molecular formula C38H42N2O6 B072073 Pheanthine CAS No. 1263-79-2

Pheanthine

Cat. No. B072073
CAS RN: 1263-79-2
M. Wt: 622.7 g/mol
InChI Key: WVTKBKWTSCPRNU-LOYHVIPDSA-N
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Description

Phenanthrene is a polycyclic aromatic hydrocarbon (PAH) consisting of three fused benzene rings. It is a colorless, crystalline solid with a distinct odor and is commonly used as a starting material for the synthesis of various organic compounds. Phenanthrene has been extensively studied for its unique properties and its potential applications in various fields of science.

Scientific Research Applications

  • "Phenothiazine: the seven lives of pharmacology's first lead structure" by Maike J. Ohlow and Bernd Moosmann (2011) in "Drug discovery today" explores the multifaceted applications of Phenothiazine. Initially used for histochemical stains and then for its anthelmintic and antibiotic properties, Phenothiazines have been clinically used as antihistaminics, sedatives, and antipsychotics. Recent interest has re-emerged for their potential in relation to neurodegenerative diseases, particularly due to the unique redox chemistry of Phenothiazine, which is identified as a potent chain-breaking antioxidant (Ohlow & Moosmann, 2011).

properties

IUPAC Name

(1R,14R)-9,20,21,25-tetramethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H42N2O6/c1-39-15-13-25-20-32(42-4)34-22-28(25)29(39)17-23-7-10-27(11-8-23)45-33-19-24(9-12-31(33)41-3)18-30-36-26(14-16-40(30)2)21-35(43-5)37(44-6)38(36)46-34/h7-12,19-22,29-30H,13-18H2,1-6H3/t29-,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVTKBKWTSCPRNU-LOYHVIPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC(=C3C=C2[C@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@@H]6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H42N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101317023
Record name (-)-Tetrandrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101317023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

622.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pheanthine

CAS RN

1263-79-2
Record name (-)-Tetrandrine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1263-79-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrondrine dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001263792
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pheanthine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105130
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (-)-Tetrandrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101317023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TETRANDRINE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DDW9ZLW86P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
53
Citations
AR de Arias, A Inchausti, M Ascurrat… - Phytotherapy …, 1994 - Wiley Online Library
… gyrocarpine, limacine and pheanthine and the naphthoquinone… The active alkaloids, pheanthine, daphnoline and limacine … Daphnoline and pheanthine elicited no significant increase …
Number of citations: 55 onlinelibrary.wiley.com
P Klausmeyer, TG McCloud, DA Scudiero… - Bioorganic & medicinal …, 2012 - Elsevier
… An extract of the fruit of Gyrocarpus jacquinii showed induction of C/EBPα activity that was attributed to the bisbenzylisoquinoline (BBIQ) alkaloid pheanthine (13) by dereplication …
Number of citations: 6 www.sciencedirect.com
A Fournet, ME Ferreira, AR de Arias, A Schinini… - International journal of …, 1997 - Elsevier
Five bisbenzylisoquinoline (BBI) alkaloids, curine, cycleanine, isotet:andrine, limacine and pheanthine were tested for trypanocidal activity in C 3 H He mice infected with Y or CL strain …
Number of citations: 24 www.sciencedirect.com
A Fournet, ME Ferreira, AR de Arias, A Schinini… - academia.edu
Five bisbenzylisoquinoline (BBI) alkaloids, curine, cycleanine, isotetrandrine, limacine and pheanthine were tested for trypanocidal activity in C, H/He mice infected with Y or CL strain of …
Number of citations: 2 www.academia.edu
A Fournet, A Inchausti, G Yaluff… - Journal of enzyme …, 1998 - Taylor & Francis
… (Menispermaceae),'" gyrocarpine and pheanthine from Gyrocnrpus americanus (Hernandiaceae), ' I … Two of the least potent inhibitors, isotetrdndine and pheanthine, were both type IV …
Number of citations: 44 www.tandfonline.com
AK Bhattacharjee - International journal of quantum chemistry, 1999 - Wiley Online Library
… The study is an ab initio quantum chemical (3‐21G*/4‐31G*‐HF) analysis on the molecular electronic structure of gyrocarpine, daphnandrine, obaberine, pheanthine, and malekulatine. …
Number of citations: 2 onlinelibrary.wiley.com
M Kulka - The Alkaloids: Chemistry and Physiology, 1954 - Elsevier
… to pheanthine the formula C37H38NzOe, but analysis and methoxyl determination by Kondo and Keimatsu (39) on samples of pheanthine and … constants of pheanthine and tetrandrine …
Number of citations: 9 www.sciencedirect.com
A Fournet, AR de Arias, ME Ferreira… - International Journal of …, 2000 - Elsevier
We have shown previously that daphnoline and cepharanthine are active against Trypanosoma cruzi and inhibited trypanothione reductase. The effects of oral treatments with …
Number of citations: 53 www.sciencedirect.com
ON Tolkachev, EP Nakova, RP Evstigneeva - Chemistry of Natural …, 1977 - Springer
… In the determination of the configuration of pheanthine, O,O-dimethylcurine, and O,O-… Thus, for example, in solution in benzene and toluene, pheanthine and O,O-dimethylcurine, on …
Number of citations: 5 link.springer.com
JA Lopez - 1976 - University of Pittsburgh
Number of citations: 4

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